(1-Methyl-1H-pyrrol-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCBARJYVAPZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379889 | |
| Record name | (1-Methyl-1H-Pyrrol-2-Yl)Methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69807-81-4 | |
| Record name | (1-Methyl-1H-Pyrrol-2-Yl)Methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-pyrrol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Methyl 1h Pyrrol 2 Yl Methanamine and Its Derivatives
Reductive Amination Approaches
Reductive amination stands as a cornerstone for synthesizing amines due to its efficiency and the broad availability of starting materials. organicreactions.org This process converts a carbonyl group into an amine via an intermediate imine, which is reduced in situ. acsgcipr.org For the synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine, the precursor is 1-Methyl-1H-pyrrole-2-carbaldehyde. Various reducing agents and nitrogen sources can be employed to effect this transformation.
Synthesis from 1-Methyl-1H-pyrrole-2-carbaldehyde
The direct conversion of 1-Methyl-1H-pyrrole-2-carbaldehyde to this compound is a classic example of reductive amination. The aldehyde is reacted with a source of ammonia, leading to the formation of an imine intermediate, which is subsequently reduced to the primary amine.
A common and effective method for this transformation involves using ammonium (B1175870) acetate (B1210297) as the ammonia source and sodium cyanoborohydride (NaBH3CN) as the reducing agent. chemicalforums.com Ammonium acetate serves as a convenient, solid source of ammonia that is readily available. Sodium cyanoborohydride is a mild and selective reducing agent, particularly effective for reducing the protonated imine intermediate formed in the reaction mixture, while being less reactive towards the starting aldehyde. libretexts.orgnih.gov This selectivity is crucial for achieving high yields of the desired amine product.
A typical procedure involves dissolving the 1-Methyl-1H-pyrrole-2-carbaldehyde in a suitable solvent, such as methanol, and adding an excess of ammonium acetate. chemicalforums.com The sodium cyanoborohydride is then added to the mixture, which is subsequently stirred, often with heating, to drive the reaction to completion. chemicalforums.com
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Several factors can be adjusted:
Solvent : Methanol is a commonly used solvent due to its ability to dissolve the reactants and its compatibility with the borohydride reducing agent. Other polar protic or aprotic solvents like tetrahydrofuran (THF) or dichloroethane (DCE) can also be employed. organic-chemistry.org
Stoichiometry : A molar excess of the aminating agent (ammonium acetate) is typically used to ensure complete conversion of the aldehyde to the imine intermediate. chemicalforums.com The amount of reducing agent is also crucial; a slight excess is often used to ensure the full reduction of the imine.
Temperature : The reaction can be performed at room temperature, but heating to reflux may be necessary to increase the reaction rate and achieve a higher yield. chemicalforums.com
pH : The rate of imine formation is often pH-dependent. The use of ammonium acetate provides a buffered system. In some reductive aminations, a small amount of acid, like acetic acid, is added to catalyze imine formation by protonating the carbonyl oxygen, though this can also impact the stability and reactivity of the borohydride reagent. acsgcipr.org
| Parameter | Condition | Rationale |
| Starting Material | 1-Methyl-1H-pyrrole-2-carbaldehyde | Aldehyde precursor |
| Amine Source | Ammonium Acetate | Provides ammonia for imine formation |
| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces the imine intermediate |
| Solvent | Methanol | Dissolves reactants and is compatible with reagents |
| Temperature | Reflux | Increases reaction rate and yield |
Catalytic Hydrogenation-Based Reductions
An alternative, greener approach to reductive amination is catalytic hydrogenation. acsgcipr.org This method involves reacting the aldehyde and ammonia in the presence of hydrogen gas and a metal catalyst. This process is highly atom-economical, with water being the only byproduct.
Various catalysts can be employed, including those based on nickel, cobalt, iridium, or ruthenium. organic-chemistry.orgresearchgate.net For instance, amorphous cobalt particles, generated in situ from cobalt(II) chloride and a borohydride, have been shown to effectively catalyze the reductive amination of aldehydes with aqueous ammonia and H2 under relatively mild conditions (e.g., 80 °C, 1-10 bar H2). organic-chemistry.org This approach offers high selectivity and is applicable to a wide range of substrates.
Borohydride-Mediated Reduction Strategies
Beyond sodium cyanoborohydride, other borohydride reagents can be used for reductive amination. Sodium borohydride (NaBH4) is a less expensive and more environmentally benign option. scispace.com However, it is a stronger reducing agent and can reduce the starting aldehyde in addition to the imine. To control this, the reaction can be performed in a stepwise manner or by using additives that moderate the reactivity of NaBH4.
Another powerful reagent is sodium triacetoxyborohydride (NaBH(OAc)3), which is particularly mild and selective for the reduction of iminium ions and is often the reagent of choice for sensitive substrates. nih.govorganic-chemistry.org It is especially effective in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). organic-chemistry.org The reaction is often catalyzed by the addition of a small amount of acetic acid, particularly when using less reactive ketones or amines. organic-chemistry.org
| Reagent | Key Features | Common Solvents |
| Sodium Cyanoborohydride | Mild, selective for imines over aldehydes | Methanol, Ethanol |
| Sodium Borohydride | Inexpensive, strong reductant | Methanol, THF |
| Sodium Triacetoxyborohydride | Very mild and selective, good for sensitive substrates | Dichloroethane (DCE), THF |
Reductive Amination for Derivatization of this compound
The same reductive amination chemistry can be used to synthesize derivatives of this compound. In this approach, the target primary amine is used as the nucleophile, which reacts with a different aldehyde or ketone. This results in the formation of a secondary or tertiary amine, respectively.
For example, reacting this compound with an aldehyde (R-CHO) in the presence of a reducing agent like sodium triacetoxyborohydride will yield the corresponding N-substituted secondary amine. This method is a powerful tool for building molecular complexity and is widely used in medicinal chemistry and materials science to generate libraries of related compounds. organicreactions.orgnih.gov
Mannich Reaction Applications in Pyrrole (B145914) Chemistry
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. academicjournals.org In pyrrole chemistry, this reaction provides a direct and efficient pathway to introduce aminomethyl groups onto the pyrrole nucleus, yielding valuable intermediates known as Mannich bases. chemistnotes.commdpi.com Pyrrole itself is a π-excessive aromatic heterocycle, making it highly reactive towards electrophilic substitution. pharmaguideline.com The Mannich reaction leverages this reactivity, allowing for the regioselective functionalization primarily at the C2 position. quimicaorganica.orgchemtube3d.com These resulting pyrrole-substituted methanamines are crucial building blocks for more complex molecules in pharmaceutical and materials science. academicjournals.orgmdpi.com
Three-Component Aminoalkylation for (1H-Pyrrol-2-yl)methanamine Production
The synthesis of (1H-Pyrrol-2-yl)methanamine and its N-substituted derivatives, such as this compound, is effectively achieved through a one-pot, three-component aminoalkylation process. This method is a cornerstone of pyrrole functionalization due to its atom economy and operational simplicity.
The fundamental transformation involves the reaction of pyrrole, which contains the active hydrogen, with formaldehyde and an amine, which can be ammonia, a primary amine (like methylamine), or a secondary amine. academicjournals.orgchemistnotes.com The selection of the amine component is critical as it dictates the final substitution pattern on the methanamine nitrogen. For the synthesis of this compound, N-methyl-1H-pyrrole would be reacted with formaldehyde and a suitable amine, or alternatively, 1H-pyrrole could be reacted with formaldehyde and methylamine (B109427), followed by N-methylation of the pyrrole ring in a separate step. The reaction between pyrrole, formaldehyde, and dimethylamine, for instance, yields 2-(dimethylaminomethyl)pyrrole, commonly known as gramine. chemistnotes.com
The mechanism of the Mannich reaction in an acidic medium proceeds through two principal stages. chemistnotes.comchemtube3d.com
Iminium Ion Formation : The reaction is initiated by the nucleophilic addition of the amine to formaldehyde. chemistnotes.com Subsequent protonation and dehydration of the resulting aminol generates a highly electrophilic Eschenmoser's salt analog, known as an iminium ion. chemtube3d.comyoutube.com This cation is resonance-stabilized and serves as the key electrophile in the reaction. mdpi.com
Electrophilic Addition : The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. quimicaorganica.org This attack preferentially occurs at the C2 (or α) position due to the greater stability of the resulting cationic intermediate (arenium ion). chemtube3d.com Subsequent deprotonation of this intermediate restores the aromaticity of the pyrrole ring, yielding the final aminomethylated product, the Mannich base. quimicaorganica.org
This electrophilic substitution mechanism underscores the inherent reactivity of the pyrrole heterocycle. chemtube3d.com
The efficiency of the Mannich reaction is highly dependent on the reaction conditions. While the reaction can proceed under various conditions, careful optimization of catalysts and solvents is crucial for achieving high yields and selectivity.
Acid Catalysis : The reaction is typically catalyzed by acid, which facilitates the formation of the iminium ion. youtube.com However, strong acids must be avoided as they can lead to the polymerization of the highly reactive pyrrole ring. chemtube3d.com In some cases, using the hydrochloride salt of the amine reactant provides the necessary acidic environment for the reaction to proceed efficiently. researchgate.net
Solvent Systems : The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol or water are commonly used. Recent advancements have explored the use of innovative media like ionic liquids, which can enhance reaction efficacy and offer environmental benefits. mdpi.com Optimization studies for related pyrrole syntheses have identified systems like dioxane-water as optimal for specific transformations. organic-chemistry.org
Below is a table summarizing typical parameters considered during the optimization of Mannich reactions for heterocyclic compounds.
| Parameter | Variation | Rationale | Potential Outcome |
| Catalyst | Lewis Acids, Brønsted Acids, Organocatalysts (e.g., L-proline) | To facilitate iminium ion formation and control stereoselectivity. mdpi.comrsc.org | Increased reaction rate and yield; improved enantioselectivity in asymmetric variants. |
| Solvent | Dichloromethane, Ethanol, Toluene, Dioxane-Water, Ionic Liquids | To ensure solubility of reactants and intermediates, and to influence reaction kinetics. mdpi.comorganic-chemistry.orgmdpi.com | Enhanced yield, simplified product isolation, and potential for catalyst recycling. |
| Temperature | Low Temperature to Reflux | To control the rate of reaction and minimize side product formation. chemistnotes.com | Higher temperatures can accelerate the reaction but may decrease selectivity; lower temperatures may be required for sensitive substrates. |
| Base | Triethylamine, DBU, Na2CO3 | To neutralize acid catalysts or to promote specific mechanistic pathways like enamine formation. organic-chemistry.orgrsc.org | Improved yields by preventing catalyst deactivation or promoting the desired reaction pathway. |
The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. For the Mannich reaction, key considerations include reaction kinetics, heat management, and purification of the final product. The exothermic nature of the iminium ion formation and the subsequent electrophilic substitution requires careful temperature control to prevent runaway reactions and the formation of impurities. mdpi.com
Recent studies have demonstrated the successful gram-scale synthesis of complex molecules using Mannich-type reactions, indicating the robustness and scalability of this methodology. mdpi.comrsc.org Efficient purification methods, such as crystallization or chromatography, are essential for isolating the target compound with high purity on a larger scale. The development of protocols that utilize non-expensive reagents and offer operational simplicity is a key feature for successful scaling. rsc.org
Mannich Base Synthesis for Pyrrole-Substituted Methanamines
The products of the Mannich reaction, known as Mannich bases, are versatile synthetic intermediates. mdpi.com Pyrrole-derived Mannich bases, such as those formed from pyrrole, formaldehyde, and various amines, are particularly valuable. researchgate.net These compounds can be further modified; for example, the dialkylamino group of gramine and its analogs is an excellent leaving group in substitution reactions, allowing for the introduction of other functional groups at the 2-methyl position. This makes them key precursors for a wide range of more complex pyrrole derivatives. chemistnotes.com Research has shown the synthesis of various mono- and di-substituted Mannich bases from pyrrole by varying the types of amines and the molar ratios of the reactants. researchgate.net
The table below provides examples of Mannich bases synthesized from pyrrole and its derivatives, highlighting the versatility of this reaction.
| Pyrrole Substrate | Amine | Aldehyde | Product (Mannich Base) |
| Pyrrole | Dimethylamine | Formaldehyde | 2-(Dimethylaminomethyl)-1H-pyrrole (Gramine) chemistnotes.com |
| Pyrrole | Piperidine | Formaldehyde | 1-(1H-Pyrrol-2-ylmethyl)piperidine |
| 2,5-Dimethylpyrrole | Ethylenediamine | Formaldehyde | Fused-ring bicyclic systems researchgate.net |
| Pyrrole | Primary Amines (R-NH2) | Formaldehyde | 2-(Alkylaminomethyl)-1H-pyrrole derivatives |
Halogen Substitution Pathways and Amination
A common and effective strategy for the introduction of an aminomethyl group onto the pyrrole ring involves a two-step sequence: initial halogenation of a suitable pyrrole precursor followed by nucleophilic substitution with an amine source.
Bromination of 2-Methylpyrrole Intermediates
The regioselective introduction of a bromine atom onto the pyrrole ring is a critical first step in this pathway. Pyrrole and its derivatives are electron-rich aromatic compounds, making them susceptible to electrophilic substitution reactions, including halogenation. The bromination of N-substituted pyrroles can be achieved using various brominating agents. For instance, the reaction of 1-methylpyrrole with N-bromosuccinimide (NBS) is a common method for introducing a bromine atom onto the pyrrole ring. The position of bromination is influenced by both electronic and steric factors.
While direct bromination of the pyrrole ring at the 2-position is a viable route, an alternative strategy involves the bromination of a methyl group already present at the 2-position. This can be accomplished using radical bromination conditions, for example, with NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This approach yields a 2-(bromomethyl)pyrrole intermediate, which is a key precursor for the subsequent amination step.
One study on the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a related α-methylpyrrole, utilized NBS in carbon tetrachloride initiated by AIBN at boiling point, as well as elemental bromine in acetic acid. These reactions led to the formation of a 5-(dibromomethyl) derivative, highlighting the reactivity of the methyl group on the pyrrole ring towards bromination researchgate.net.
| Reactant | Brominating Agent | Conditions | Product |
| 1-Methyl-2-methylpyrrole | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), heat or light | 2-(Bromomethyl)-1-methyl-1H-pyrrole |
| 1-Methylpyrrole | N-Bromosuccinimide (NBS) | - | 2-Bromo-1-methyl-1H-pyrrole |
Nucleophilic Substitution with Ammonia or Amine Reagents
Once the 2-(bromomethyl)-1-methyl-1H-pyrrole intermediate is obtained, the introduction of the amino group is typically achieved through a nucleophilic substitution reaction. This involves the displacement of the bromide, a good leaving group, by a nitrogen nucleophile.
A straightforward approach is the reaction with ammonia. This reaction is a classic example of nucleophilic substitution where the lone pair of electrons on the ammonia molecule attacks the electrophilic carbon atom bearing the bromine, leading to the formation of the corresponding primary amine chemguide.co.uk. To prevent over-alkylation, where the newly formed primary amine reacts further with the starting alkyl halide, an excess of ammonia is often used.
Alternatively, the Gabriel synthesis offers a more controlled method for preparing primary amines from alkyl halides ynu.edu.cnresearchgate.net. This method involves the reaction of the alkyl halide with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion. The resulting N-alkylphthalimide is then cleaved, typically by reaction with hydrazine (the Ing-Manske procedure), to release the desired primary amine. This method effectively prevents the formation of secondary and tertiary amine byproducts.
| Reactant | Reagent(s) | Reaction Type | Product |
| 2-(Bromomethyl)-1-methyl-1H-pyrrole | Excess Ammonia | Nucleophilic Substitution | This compound |
| 2-(Bromomethyl)-1-methyl-1H-pyrrole | 1. Potassium phthalimide2. Hydrazine | Gabriel Synthesis | This compound |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries.
One-Pot, Four-Component Synthesis of Related Pyrrole Derivatives
Several MCRs have been developed for the synthesis of polysubstituted pyrroles, including those bearing amino groups. While a direct four-component synthesis of this compound itself is not prominently reported, related structures can be assembled using this strategy. For instance, a one-pot, multicomponent reaction of structurally diverse aldehydes, N-(aryl-, hetaryl- and alkylsulfonamido)-acetophenones, with activated methylene (B1212753) compounds can lead to the formation of tetra- and penta-substituted 2-aminopyrroles nih.govnih.gov. This methodology has been successfully applied to the total synthesis of natural products like rigidins A, B, C, and D nih.gov.
Another example involves a three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides to afford 2-aminopyrrole systems rsc.org. These reactions highlight the potential of MCRs to rapidly construct complex pyrrole scaffolds that could be further elaborated to the target molecule.
Green Chemistry Approaches in Multi-Component Reactions
The principles of green chemistry are increasingly being incorporated into synthetic methodologies, and MCRs are inherently aligned with these principles due to their high atom economy and reduction of waste-generating purification steps. The use of environmentally benign solvents, such as water or ethanol, and the avoidance of hazardous reagents are key aspects of green MCRs.
For example, a green synthesis method for 2-aminopyrrole derivatives has been developed through a multi-component one-pot cascade reaction of arylglyoxal monohydrates, 1,1-endiamines, and 2-hydroxynaphthalene-1,4-dione in ethanol ynu.edu.cn. This approach offers several advantages, including the use of an environmentally friendly solvent, simple work-up procedures, and good yields ynu.edu.cn. The development of catalytic methods using earth-abundant and non-toxic metals is another area of focus in green MCRs for pyrrole synthesis. Furthermore, the use of microwave irradiation in aqueous media for N-alkylation reactions represents a greener alternative to traditional methods, often leading to shorter reaction times and higher yields without the need for transition metal catalysts researchgate.net.
Functional Group Transformations of Pyrrole Scaffolds
An alternative to building the pyrrole ring from acyclic precursors is to start with a pre-formed pyrrole scaffold and perform functional group interconversions to introduce the desired aminomethyl group.
A common precursor for this approach is 1-methyl-1H-pyrrole-2-carbaldehyde. This aldehyde can be converted to this compound through reductive amination. This reaction involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by the in-situ reduction of the imine to the corresponding amine. Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. Recent advancements have focused on developing more sustainable methods, such as using an in situ-generated cobalt catalyst with hydrogen gas as the reductant and aqueous ammonia as the nitrogen source under mild conditions nih.govorganic-chemistry.orgorganic-chemistry.org.
Another viable precursor is 1-methyl-1H-pyrrole-2-carbonitrile. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This method provides a direct route to the target compound from a readily accessible starting material.
| Starting Material | Reagent(s) | Transformation | Product |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | Ammonia, Reducing Agent (e.g., H₂/Co catalyst) | Reductive Amination | This compound |
| 1-Methyl-1H-pyrrole-2-carbonitrile | Lithium Aluminum Hydride (LiAlH₄) | Nitrile Reduction | This compound |
Alkylation Strategies for Pyrrolylmethyl Group Incorporation
The introduction of the pyrrolylmethyl group is a key step in the synthesis of many derivatives. Traditional N-alkylation of pyrroles often involves the deprotonation of the pyrrole ring followed by reaction with an alkyl halide. For instance, the lithium salt of pyrrole, prepared using n-butyllithium in tetrahydrofuran (THF), can be alkylated with derivatives like 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in dimethyl sulfoxide (DMSO) to yield the corresponding N-substituted pyrrole semanticscholar.org. Phase transfer conditions using sodium hydroxide or potassium tert-butoxide have also been employed for N-alkylation semanticscholar.org.
A notable method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole ring, which is an alternative to direct alkylation organic-chemistry.org.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
| Pyrrole | 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | n-BuLi/THF, then DMSO | 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole | semanticscholar.org |
| Carboxylic Acids | 2,4,4-Trimethoxybutan-1-amine | Acid-mediated cyclization | N-Acylpyrroles | organic-chemistry.org |
Pyrrole Ring Synthesis and Functionalization Relevant to this compound
The construction of the pyrrole ring is a fundamental aspect of synthesizing this compound and its derivatives. Several classical and modern methods are employed to build the heterocyclic core.
The Paal-Knorr synthesis is a widely utilized and versatile method for the preparation of substituted pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to form the pyrrole ring wikipedia.orgorganic-chemistry.org. The reaction is often accelerated by the addition of a weak acid like acetic acid organic-chemistry.org. However, strongly acidic conditions (pH < 3) can lead to the formation of furans as the major product organic-chemistry.org.
The mechanism of the Paal-Knorr pyrrole synthesis has been investigated, and it is suggested that the reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes cyclization and subsequent dehydration to yield the pyrrole wikipedia.org. Various catalysts have been employed to improve the efficiency and mildness of the reaction, including iodine, which allows the reaction to proceed at room temperature without a solvent, and reusable heterogeneous catalysts like silica-supported sulfuric acid rgmcet.edu.in.
For example, the reaction of 2,5-hexanedione with 1,2,5-oxadiazole-3,4-diamine in acetic acid selectively yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine mdpi.com. This demonstrates the utility of the Paal-Knorr reaction in synthesizing pyrroles with diverse functionalities.
| 1,4-Dicarbonyl Compound | Amine | Conditions/Catalyst | Product | Reference |
| 2,5-Hexanedione | 1,2,5-Oxadiazole-3,4-diamine | Acetic acid, 40-45 °C | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | mdpi.com |
| Acetonylacetone | Benzo[d]thiazol-2-amines | CATAPAL 200, 60 °C | Pyrrole-benzothiazole hybrids | mdpi.com |
| 2,5-Dimethoxytetrahydrofuran | Amines/Sulfonamides | Iron(III) chloride, water | N-Substituted pyrroles | organic-chemistry.org |
Intramolecular cyclocondensation reactions provide an alternative and often efficient route to substituted pyrroles. These methods involve the formation of the pyrrole ring from a linear precursor containing the necessary atoms and functional groups.
One such approach is the base-mediated intramolecular cyclization of N-propargylamines, which is a versatile method that tolerates a variety of functional groups and produces structurally diverse pyrroles in high yields organic-chemistry.org. Another example is the indium(III)-catalyzed intramolecular cyclization of homopropargyl azides, which can be used to synthesize a broad range of pyrroles and bispyrroles organic-chemistry.org.
Gold-catalyzed intramolecular cyclization of enyne sulfonamides has also been developed for the synthesis of substituted pyrroles nih.gov. The proposed mechanism involves the initial cyclization followed by a 1,3-sulfonyl shift and subsequent aromatization nih.gov. Furthermore, a novel method for synthesizing tetrasubstituted NH-pyrroles involves a tandem reaction of Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation organic-chemistry.org.
| Precursor | Reagents/Catalyst | Product Type | Reference |
| N-Propargylamines | Base | Structurally diversified pyrroles | organic-chemistry.org |
| Homopropargyl azides | Indium(III) chloride | Pyrroles and bispyrroles | organic-chemistry.org |
| Enyne sulfonamides | IPrAuCl/AgNTf2 | Substituted pyrroles | nih.gov |
| gem-Diactivated acrylonitriles and TMSCN | DBU | Tetrasubstituted NH-pyrroles | organic-chemistry.org |
Synthetic Approaches to Specific this compound Analogs
The synthesis of specific analogs of this compound often requires tailored synthetic routes. For example, the synthesis of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), a potassium-competitive acid blocker, involved the construction of a highly substituted pyrrole core nih.gov.
Another approach involves the reductive cleavage of nitrosobenzene-derived Diels-Alder adducts with protected 1,2-dihydropyridines to obtain substituted N-[1-(1-phenyl-1H-pyrrol-2-yl)alkylamides] nih.gov. This method can also be performed as a one-pot procedure using catalytic amounts of copper(I) chloride nih.gov.
The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a strategy involving a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at the C-4 position nih.gov. This highlights the use of modern cross-coupling reactions in the synthesis of complex pyrrole derivatives.
| Target Analog | Key Synthetic Steps | Reference |
| 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) | Synthesis of polysubstituted pyrrole derivatives | nih.gov |
| N-[1-(1-Phenyl-1H-pyrrol-2-yl)alkylamides] | Reductive cleavage of nitrosobenzene-derived Diels-Alder adducts | nih.gov |
| 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines | Chemoselective Suzuki–Miyaura cross-coupling and Buchwald–Hartwig amination | nih.gov |
| 1-(4-Boronobenzyl)-1H-pyrrole | Lithiation of 1-(4-bromobenzyl)-1H-pyrrole and quenching with trimethylborate | semanticscholar.org |
Reactivity and Chemical Transformations of 1 Methyl 1h Pyrrol 2 Yl Methanamine
Chemical Reactivity of the Primary Amine Moiety
The exocyclic primary amine group is a primary center for nucleophilic reactions. Its reactivity is comparable to other primary alkylamines, participating readily in reactions with a wide array of electrophiles.
Derivatization via Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it strongly nucleophilic, allowing for straightforward acylation and alkylation.
Acylation: The primary amine of (1-Methyl-1H-pyrrol-2-yl)methanamine reacts rapidly with acylating agents such as acyl chlorides and acid anhydrides. youtube.comtuttee.co This nucleophilic addition-elimination reaction typically proceeds under mild conditions to yield stable N-substituted amides. chemguide.co.uksavemyexams.com The reaction is generally high-yielding and provides a reliable method for introducing a variety of acyl groups. For instance, reaction with ethanoyl chloride in the presence of a base to neutralize the HCl byproduct results in the formation of N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide.
Alkylation: Direct alkylation of the primary amine with alkyl halides is also possible but can be challenging to control. mt.commasterorganicchemistry.com The initial mono-alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine. msu.edumasterorganicchemistry.com This can lead to subsequent alkylation events, resulting in the formation of tertiary amines and even quaternary ammonium (B1175870) salts, yielding a mixture of products. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-alkylated product.
| Reaction Type | Reagent Example | Product Class | Expected Product Name |
| Acylation | Benzoyl Chloride | N-Substituted Amide | N-((1-Methyl-1H-pyrrol-2-yl)methyl)benzamide |
| Acylation | Acetic Anhydride | N-Substituted Amide | N-((1-Methyl-1H-pyrrol-2-yl)methyl)acetamide |
| Alkylation | Methyl Iodide | Secondary Amine | N-Methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine |
| Alkylation | Benzyl Bromide | Secondary Amine | N-Benzyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine |
Formation of Schiff Bases and Subsequent Transformations
This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.orgijfmr.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration, often catalyzed by a trace amount of acid. ijfmr.comnih.gov
The resulting Schiff bases are versatile intermediates. The imine C=N bond can be reduced to form a stable secondary amine. More significantly, these Schiff bases are excellent polydentate ligands in coordination chemistry. nih.gov The imine nitrogen and the pyrrole (B145914) ring nitrogen can coordinate to a single metal center, leading to the formation of stable metal complexes. nih.govnih.gov
| Carbonyl Reactant | Product Class | Expected Product Name |
| Benzaldehyde | Schiff Base (Imine) | (E)-N-(Benzylidene)-1-(1-methyl-1H-pyrrol-2-yl)methanamine |
| Salicylaldehyde | Schiff Base (Imine) | 2-(((1-Methyl-1H-pyrrol-2-yl)methylimino)methyl)phenol |
| Acetone | Schiff Base (Imine) | (E)-N-(Propan-2-ylidene)-1-(1-methyl-1H-pyrrol-2-yl)methanamine |
Pyrrole Ring Functionalization and Substitution Chemistry
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. onlineorganicchemistrytutor.compearson.com The reactivity and regioselectivity of substitution are influenced by the existing N-methyl and 2-aminomethyl groups.
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole nucleus is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions. pearson.comwikipedia.org The N-methyl group is an activating group that directs incoming electrophiles to the C2 and C5 positions. The 2-(aminomethyl) substituent is inductively deactivating but does not significantly hinder the inherent high reactivity of the pyrrole ring. Since the C2 position is already substituted, electrophilic attack is strongly directed to the C5 position. Attack at the C4 and C3 positions is less favored due to the formation of less stable carbocation intermediates.
Common EAS reactions and their expected outcomes are summarized below:
Halogenation: Reaction with reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) is expected to yield the 5-halo derivative regioselectively. researchgate.net
Nitration: Mild nitrating agents, such as nitric acid in acetic anhydride, are required to prevent oxidation and polymerisation of the reactive pyrrole ring, leading to the 5-nitro product. cdnsciencepub.com
Friedel-Crafts Acylation: This reaction, using an acyl chloride and a mild Lewis acid catalyst, would introduce an acyl group, predominantly at the C5 position.
| Reaction Type | Reagent | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS) | (5-Bromo-1-methyl-1H-pyrrol-2-yl)methanamine |
| Nitration | HNO₃ / Ac₂O | (1-Methyl-5-nitro-1H-pyrrol-2-yl)methanamine |
| Acylation | Acetyl Chloride / AlCl₃ | 1-(5-(Aminomethyl)-1-methyl-1H-pyrrol-2-yl)ethan-1-one |
Metalation and Cross-Coupling Reactions for Pyrrole Modification
Further functionalization of the pyrrole ring can be achieved through metalation followed by reaction with an electrophile, or via transition metal-catalyzed cross-coupling reactions.
Metalation: N-methylpyrrole can be deprotonated (metalated) by strong bases like n-butyllithium (n-BuLi). acs.orgacs.org The most acidic proton is at the C2 position, but since this is substituted, metalation of this compound (after protection of the primary amine) is expected to occur at the C5 position. The resulting 5-lithiated pyrrole is a powerful nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents. acs.orgnih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are powerful tools for forming C-C bonds on the pyrrole ring. researchgate.netresearchgate.net A common strategy involves the initial halogenation of the pyrrole at the C5 position, as described in section 3.2.1. The resulting 5-halopyrrole derivative can then be coupled with a range of organometallic reagents (e.g., boronic acids, organostannanes) to introduce aryl, heteroaryl, or vinyl groups. nobelprize.orgnih.gov
| Reaction Sequence | Reagents | Intermediate/Product |
| Metalation-Alkylation | 1. n-BuLi (amine protected) 2. CH₃I | 5-Methyl-1-methyl-1H-pyrrol-2-yl)methanamine |
| Halogenation-Suzuki Coupling | 1. NBS 2. Phenylboronic acid, Pd catalyst, base | (5-Phenyl-1-methyl-1H-pyrrol-2-yl)methanamine |
Chelation and Coordination Complex Formation
This compound possesses two potential donor sites for metal coordination: the sp³-hybridized nitrogen of the primary amine and the sp²-hybridized nitrogen of the pyrrole ring. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal ion.
The ability of substituted pyrroles to form stable coordination complexes is well-documented. nih.gov The formation of a chelate ring enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands (the chelate effect). This property makes this compound and its derivatives, particularly the Schiff bases discussed in section 3.1.2, valuable ligands in the field of coordination chemistry and catalysis. The Schiff base derivatives can act as tridentate or even tetradentate ligands, depending on the structure of the aldehyde or ketone precursor, further increasing their coordination versatility.
Biological Activities and Medicinal Chemistry Research of 1 Methyl 1h Pyrrol 2 Yl Methanamine and Its Analogs
Enzyme Inhibition Studies
The structural characteristics of (1-Methyl-1H-pyrrol-2-yl)methanamine analogs make them suitable candidates for interacting with the active sites of various enzymes, leading to inhibitory effects that are of therapeutic interest.
Derivatives based on the pyrrole (B145914) structure have demonstrated notable potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE leads to an increase in acetylcholine levels at synapses, a key strategy in managing certain neurological conditions. nih.govnih.gov
In one study, a series of newly designed polysubstituted pyrrole derivatives were evaluated for their ability to inhibit AChE. nih.gov Among the synthesized compounds, derivative 4ad emerged as the most potent and selective AChE inhibitor, with a half-maximal inhibitory concentration (IC50) value of 2.95 ± 1.31 µM. nih.gov A kinetic analysis of this compound revealed an uncompetitive mode of inhibition. nih.gov Further research into other pyrrole-based compounds has also shown their capacity to interact with and inhibit AChE, underscoring the importance of the pyrrole motif in designing effective inhibitors. nih.gov
The primary therapeutic approach for Alzheimer's disease (AD) involves the use of acetylcholinesterase inhibitors to enhance cholinergic neurotransmission in the brain. nih.gov By preventing the breakdown of acetylcholine, these inhibitors help to alleviate the cognitive symptoms associated with the disease. nih.govwikipedia.org
The demonstrated efficacy of polysubstituted pyrrole derivatives as potent and selective AChE inhibitors positions them as promising candidates for the development of new AD therapies. nih.gov Molecular modeling studies have suggested that compounds like 4ad can fit properly into the active site of AChE, where they are stabilized by hydrogen bonds and hydrophobic interactions with critical residues in the binding pocket. nih.gov The pyrrole ring itself can engage in favorable hydrophobic interactions within the enzyme's active site. nih.gov This potential to effectively inhibit AChE makes these analogs a subject of ongoing interest in the search for more effective treatments for Alzheimer's and other neurodegenerative disorders. nih.govnih.gov
The therapeutic potential of pyrrole analogs extends beyond AChE inhibition. Research has shown that these compounds can interact with a variety of other enzyme targets.
Butyrylcholinesterase (BChE): In studies evaluating AChE inhibitors, BChE is often assessed as a secondary target to determine selectivity. While many of the polysubstituted pyrrole derivatives showed better inhibitory activity against AChE, some also exhibited activity against BChE, which is another enzyme involved in cholinergic transmission. nih.gov
Monoamine Oxidase B (MAO-B): Certain novel pyrrole derivatives have been investigated as dual inhibitors of both AChE and MAO-B. nih.gov The expression of MAO-B is elevated in the brains of patients with Alzheimer's disease, making it a relevant therapeutic target. nih.gov Structure-based simulations have indicated that the pyrrole ring can form favorable interactions within the active site of MAO-B. nih.gov
H+,K+-ATPase: A notable example of a pyrrole derivative targeting a different enzyme system is TAK-438 (Vonoprazan) . nih.gov This compound, chemically named 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate, is a potent potassium-competitive acid blocker (P-CAB). nih.gov It functions by inhibiting the H+,K+-ATPase enzyme, also known as the proton pump, which is responsible for gastric acid secretion. nih.gov This demonstrates the versatility of the pyrrole scaffold in designing inhibitors for diverse enzyme classes. nih.gov
Anticancer Activity Investigations
Analogs of this compound have been synthesized and evaluated for their potential as anticancer agents, with studies focusing on their ability to induce cell death in various human cancer cell lines.
The cytotoxic effects of this compound derivatives have been tested against a panel of human cancer cell lines. A study involving a new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione , and its metal complexes demonstrated anticancer activity against human lung adenocarcinoma (A549) and human colon adenocarcinoma (HT29) cells. researchgate.netmdpi.com
Other research on different analogs has also shown cytotoxic effects. For instance, two regioisomeric compounds demonstrated potent anticancer effects against the HCT116 colorectal cancer cell line. researchgate.net These compounds were also effective against the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2. researchgate.net Another study found that a specific supramolecular metallacycle containing a pyrrole-related structure was cytotoxic toward both HT29 and A549 cells. researchgate.net
The cytotoxic potency of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.
For the derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione , the manganese complex (1 ) exhibited IC50 values of 794.37 μM against A549 cells and 654.31 μM against HT29 cells. researchgate.netmdpi.com The nickel complex (3 ) showed an IC50 value of 1064.05 μM against the HT29 cell line. researchgate.netmdpi.com
In a separate study, another compound (2 ) demonstrated significant potency upon light irradiation, with IC50 values of 0.34 μM for HT29 cells and 0.93 μM for A549 cells. researchgate.net The table below summarizes IC50 values from various studies on different pyrrole analogs.
| Compound/Analog | Cancer Cell Line | IC50 Value (µM) | Source(s) |
| Manganese Complex (1) | A549 (Lung) | 794.37 | researchgate.netmdpi.com |
| Manganese Complex (1) | HT29 (Colon) | 654.31 | researchgate.netmdpi.com |
| Nickel Complex (3) | HT29 (Colon) | 1064.05 | researchgate.netmdpi.com |
| Compound 2 (with irradiation) | HT29 (Colon) | 0.34 | researchgate.net |
| Compound 2 (with irradiation) | A549 (Lung) | 0.93 | researchgate.net |
| Compound 1 | HCT116 (Colorectal) | 22.4 | researchgate.net |
| Compound 2 | HCT116 (Colorectal) | 0.34 | researchgate.net |
| Compounds 1 and 2 | HTB-26 (Breast), PC-3 (Pancreatic), HepG2 (Hepatocellular) | 10 - 50 | researchgate.net |
Mechanisms of Action in Cancer Cell Proliferation Inhibition
The pyrrole scaffold, a core component of this compound, is a recurring motif in compounds exhibiting significant anticancer properties. While direct studies on the specific mechanisms of this compound are not extensively detailed in the available literature, the broader class of pyrrole derivatives offers substantial insights into potential pathways of action. Research indicates that pyrrole-containing compounds can interfere with cancer cell proliferation through various mechanisms.
One prominent mechanism involves the inhibition of key enzymes essential for cancer cell growth and survival. For instance, certain pyrrole derivatives have been identified as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers and linked to inflammation and cell proliferation. nih.gov By blocking the activity of COX-2, these compounds can effectively suppress prostaglandin (B15479496) synthesis, thereby mitigating inflammatory responses that contribute to tumor growth. nih.gov
Antimicrobial Properties
Nitrogen-containing heterocyclic compounds, including pyrrole derivatives, are recognized for their antibacterial action against a range of bacterial strains. nih.gov The antimicrobial potential of the pyrrole molecule can be significantly influenced by various substitutions on its core structure. nih.gov
Studies on 1,2,3,4-tetrasubstituted pyrrole derivatives have shown that these compounds can exhibit moderate to excellent inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.org In contrast, their efficacy against Gram-negative bacteria is often limited. acgpubs.org This difference in activity is frequently attributed to the lower permeability of the Gram-negative outer membrane, which can prevent the compounds from reaching their intracellular targets. acgpubs.org
The introduction of different functional groups to the pyrrole ring system can modulate the antibacterial activity. For example, the presence of a 4-hydroxyphenyl ring has been associated with potent activity in some derivatives. researchgate.netjmcs.org.mx The table below summarizes the antibacterial activity of selected pyrrole derivatives against various bacterial strains, as indicated by the zone of inhibition.
Antibacterial Activity of Selected Pyrrole Derivatives
| Compound/Analog | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference Compound |
|---|---|---|---|
| Compound 4 (a 1,2,3,4-tetrasubstituted pyrrole) | S. aureus | 30 | Tetracycline |
| Compound 4 (a 1,2,3,4-tetrasubstituted pyrrole) | B. cereus | 19 | Tetracycline |
| Compound 11 (a 1,2,3,4-tetrasubstituted pyrrole) | S. aureus | Potent | Tetracycline |
| Compound 12 (a 1,2,3,4-tetrasubstituted pyrrole) | S. aureus | Potent | Tetracycline |
| Compound 3d (a pyrrole derivative) | E. coli | Equipotent to reference | Ciprofloxacin (100 µg/mL) |
| Compound 3d (a pyrrole derivative) | S. aureus | Equipotent to reference | Ciprofloxacin (100 µg/mL) |
| Compound 4 (a pyrrole derivative) | P. aeruginosa | Highly Active | Ciprofloxacin (100 µg/mL) |
| Compound 7 (a pyrrole derivative) | S. epidermidis | Highly Active | Ciprofloxacin (100 µg/mL) |
The investigation into the antiviral properties of this compound and its analogs is an emerging area of research. While specific data on this particular compound is limited, the broader class of pyrrole derivatives has shown promise. For instance, analogs of favipiravir (B1662787), a pyrazine (B50134) carboxamide derivative with structural similarities to some nitrogen heterocycles, have demonstrated activity against influenza viruses. nih.gov One such analog exhibited an EC50 value of 1.9 µmol/L against the influenza A/WSN/33 (H1N1) virus. nih.gov
Another non-fluorinated analog, T-1105, was found to be a selective inhibitor of the cytopathogenic effects induced by the Chikungunya virus (CHIKV) and other alphaviruses. nih.gov Its antiviral activity was reported to be 2- to 5-fold higher than that of favipiravir against certain CHIKV strains. nih.gov These findings suggest that the pyrrole scaffold and related nitrogen heterocycles can serve as a valuable template for the development of new antiviral agents.
Receptor Interaction and Neurological Modulation
Pyrrole-based compounds have been investigated for their ability to interact with various neurotransmitter receptors, indicating their potential for modulating neurological pathways. The cannabinoid system, a key neuromodulatory system, has been a significant area of focus. nih.gov Specifically, the Cannabinoid Receptor 2 (CB2) has gained attention for its role in modulating neuroinflammation. nih.gov The rational design of pyrrole-based analogs has led to the development of potent and selective CB2 full agonists. nih.gov
In preclinical models, the administration of these pyrrole-based CB2 agonists has been shown to revert the effects of scopolamine, a compound that induces amnesia, on the tone of several neurotransmitters, including acetylcholine, serotonin (B10506), and GABA. nih.gov This highlights the potential of these compounds to influence neurotransmission and cognitive functions. nih.gov
Furthermore, some pyrrole derivatives have been designed as multi-target agents for conditions like Alzheimer's disease by interacting with enzymes that regulate neurotransmitter levels, such as acetylcholinesterase (AChE). mdpi.com Molecular docking studies have revealed that the pyrrole core can form stable complexes with the active site of AChE through interactions like π–π stacking with key amino acid residues. mdpi.com
The Serotonin Reuptake Transporter (SERT) is a crucial protein involved in regulating serotonin levels in the brain, and it is a primary target for many antidepressant medications. nih.gov Certain analogs of this compound have been specifically designed and evaluated as SERT inhibitors. nih.govrsc.org
One area of research has focused on modifying existing pyrrole-containing molecules, such as the anti-tubercular agent BM212, which shares structural similarities with the antidepressant sertraline. nih.govrsc.org By replacing a tertiary amine group in BM212 with a methylamine (B109427) group, researchers created a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines. nih.gov
In vitro screening of these compounds using a platelet model, which expresses SERT proteins identical to those in the brain, revealed significant 5-HT reuptake inhibition. nih.gov One particular analog, 1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine, demonstrated serotonin uptake inhibition equivalent to that of the standard drug sertraline. nih.govrsc.org
In Vitro SERT Inhibition of a Pyrrole Analog
| Compound | Serotonin Uptake Inhibition (Absorbance) | Reference Compound | Reference Absorbance |
|---|---|---|---|
| 1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine | 0.22 | Sertraline | 0.22 |
| BM212 | 0.671 | Sertraline | 0.22 |
Modulation of Endocannabinoid and Dopaminergic Systems
The endocannabinoid and dopaminergic systems are crucial neuromodulatory networks that work in concert to regulate processes like motivation, reward, and motor control. The endocannabinoid system (ECS) comprises cannabinoid receptors (CB1 and CB2), endogenous ligands like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and metabolic enzymes. A primary mechanism of the ECS involves retrograde signaling, where endocannabinoids are released from postsynaptic neurons to activate presynaptic CB1 receptors, often leading to a reduction in the release of neurotransmitters like glutamate (B1630785) or GABA. This modulation directly impacts the activity of dopaminergic neurons.
Research into pyrrole-containing compounds and structurally similar analogs has revealed significant modulation of the dopaminergic system. For instance, peptidomimetic analogs of Pro-Leu-Gly-NH2 (PLG), which incorporate a pyrrolidinone core (a saturated version of the pyrrole ring), have demonstrated the ability to modulate dopamine (B1211576) receptor activity. One such analog, 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA), was found to potentiate the rotational behavior induced by dopamine agonists like apomorphine (B128758) and L-DOPA in animal models. This suggests an enhancement of dopaminergic signaling. Notably, PAOPA was 100-fold more potent and produced a fourfold greater response than PLG itself, highlighting how structural constraints on the pyrrole-like core can significantly enhance biological activity. Further studies on beta-analogs of PLG also showed a significant enhancement of dopamine agonist binding to D2 receptors.
Anti-inflammatory Potential
The pyrrole nucleus is a privileged scaffold found in several well-established non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin, ketorolac, and etodolac. These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Building on this foundation, modern research continues to explore novel pyrrole derivatives for improved and more targeted anti-inflammatory effects.
Recent studies have highlighted several classes of pyrrole analogs with potent anti-inflammatory properties:
Fused Pyrrole Derivatives: A series of synthesized pyrrolopyridines (pyrrole rings fused with a pyridine (B92270) ring) demonstrated significant in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to the standard NSAID, diclofenac. Molecular docking studies suggest these compounds may act as selective COX-2 inhibitors. The selective inhibition of COX-2 over COX-1 is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects.
Pyrrole-2,5-diones: The compound 1-(4-Cl-benzyl)-3-Cl-4-(CF3-fenylamino)-1H-pyrrol-2,5-dione (MI-1) has been identified as a kinase inhibitor with substantial anti-inflammatory and antioxidant activity. In preclinical models of ulcerative colitis, MI-1 was shown to be more effective than the corticosteroid prednisolone (B192156) at reducing inflammation. Its mechanism involves the inhibition of pro-inflammatory signaling pathways.
Hybrid Molecules: Researchers have developed hybrid compounds that combine the pyrrole moiety with other pharmacologically active structures. Pyrrole-cinnamate hybrids, for example, have been designed as dual inhibitors of both COX-2 and lipoxygenase (LOX), another enzyme involved in the inflammatory cascade. One such hybrid, compound 2 , was the most potent LOX inhibitor in its series, while others showed a promising balance of COX-2 and LOX inhibition. Another study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f) showed potent anti-inflammatory effects by reducing paw edema and suppressing the pro-inflammatory cytokine TNF-α in animal models.
| Compound Class | Specific Example(s) | Mechanism/Target | Key Research Findings |
|---|---|---|---|
| Fused Pyrroles (Pyrrolopyridines) | Compounds 3i and 3l | COX-2 Inhibition | Showed promising in vivo anti-inflammatory activity, comparable to diclofenac. |
| Pyrrole-2,5-diones | MI-1 | Kinase Inhibition | Demonstrated anti-inflammatory and antioxidant properties superior to prednisolone in a model of ulcerative colitis. |
| Pyrrole-Cinnamate Hybrids | Compound 2, Hybrid 5, Hybrid 6 | Dual COX-2/LOX Inhibition | Compound 2 was a potent LOX inhibitor; hybrids 5 and 6 showed balanced dual inhibition. |
| Substituted Pyrrole-propanoic Acids | Compound 3f | Cytokine Modulation | Significantly reduced paw edema and suppressed systemic TNF-α levels after repeated dosing. |
Pharmacological Profiling and Broader Biological Spectrum
The structural versatility of the pyrrole core allows for its incorporation into drugs targeting a wide range of biological systems beyond inflammation and neuromodulation. The pharmacological profile of pyrrole analogs extends to applications in gastrointestinal diseases, metabolic disorders, and oncology.
Anti-Ulcer Agents: A prominent example is Vonoprazan (TAK-438), a drug developed for treating acid-related diseases. Structurally, Vonoprazan is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine. It acts as a potassium-competitive acid blocker (P-CAB), inhibiting the gastric H+,K+-ATPase (proton pump) in a reversible and potassium-competitive manner. This mechanism provides a more potent and longer-lasting suppression of gastric acid than traditional proton pump inhibitors (PPIs) like lansoprazole.
Anti-Obesity Agents: Derivatives of pyrrol-2-one have been discovered as potent antagonists of the melanin-concentrating hormone receptor 1 (MCHR1). MCHR1 is a key regulator of energy homeostasis and appetite. By replacing a bicyclic core with a more flexible monocyclic pyrrol-2-one ring, researchers developed compounds with sub-nanomolar antagonism. A prototype compound demonstrated a significant reduction in weight gain in animal models, establishing proof-of-concept for this class as potential anti-obesity agents.
Anticancer Agents: The pyrrole scaffold is integral to various compounds investigated for their antineoplastic activity. For example, the previously mentioned kinase inhibitor MI-1 has also been evaluated for its anticancer effects. Other research has focused on pyrrole derivatives that act as dual inhibitors of carbonic anhydrase and the Wnt/β-catenin signaling pathway, showing potent activity against multidrug-resistant cancer cells. Additionally, isatin (B1672199) sulfonamide analogs containing a pyrrolidine-1-sulfonyl group have been developed as probes for imaging caspase-3, an enzyme central to apoptosis (programmed cell death), which is a key target in cancer therapy.
| Pharmacological Application | Compound Class | Specific Example | Mechanism of Action |
|---|---|---|---|
| Anti-Ulcer | Pyrrole Sulfonamide | Vonoprazan (TAK-438) | Potassium-Competitive Acid Blocker (P-CAB); inhibits gastric H+,K+-ATPase. |
| Anti-Obesity | Pyrrol-2-ones | Prototype compound 2m | Antagonist of Melanin-Concentrating Hormone Receptor 1 (MCHR1). |
| Anticancer | Pyrrole-2,5-diones | MI-1 | Tyrosine Kinase Inhibitor. |
| Apoptosis Imaging | Isatin Sulfonamides | [18F]WC-II-89 | Inhibitor of Caspase-3, used for PET imaging of apoptosis. |
Structure Activity Relationship Sar Studies and Ligand Design for 1 Methyl 1h Pyrrol 2 Yl Methanamine Derivatives
Impact of Pyrrole (B145914) Ring Substitutions on Biological Activity
Substitutions on the pyrrole ring of (1-Methyl-1H-pyrrol-2-yl)methanamine derivatives can profoundly influence their biological activity. The nature, position, and electronic properties of these substituents can modulate the compound's interaction with its biological target, thereby affecting its efficacy and selectivity.
The position of a substituent on the pyrrole ring is a critical determinant of biological activity. For instance, in a series of pyrrole derivatives designed as potential anti-inflammatory agents, the location of substituents significantly impacted their inhibitory effects on pro-inflammatory cytokine production. While specific data on this compound is limited, broader studies on pyrrole derivatives indicate that substitution at different positions can lead to varied biological outcomes. For example, in the development of potassium-competitive acid blockers (P-CABs), the placement of a fluorophenyl group at the 5-position of the pyrrole ring was found to be crucial for potent H+,K+-ATPase inhibitory activity. nih.gov
The introduction of halogen atoms to the pyrrole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions. Studies have shown that halogenated pyrrole derivatives often exhibit enhanced biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com
For example, the presence of dichloro-substituents on the pyrrole ring has been associated with potent antibacterial activity. nih.gov The introduction of a fluorine atom, in particular, can lead to improved metabolic stability and binding affinity due to its small size and high electronegativity. In the case of the P-CAB, TAK-438, a 2-fluorophenyl substituent at the 5-position of the pyrrole ring was a key feature for its potent in vivo activity. nih.gov The ability of halogens to form halogen bonds can also contribute to enhanced binding at the active site of a target protein. nih.gov
| Halogen Substituent | Observed Effect on Bioactivity | Potential Mechanism |
|---|---|---|
| Fluorine | Increased metabolic stability and binding affinity nih.gov | High electronegativity, small size, potential for hydrogen bonding |
| Chlorine | Enhanced antibacterial and anticancer activity nih.govmdpi.com | Increased lipophilicity, potential for halogen bonding |
| Bromine | Modulated lipophilicity and electronic properties | Larger size and polarizability compared to chlorine |
| Iodine | Potent antibacterial activity nih.gov | Strong halogen bond donor, increased lipophilicity |
Role of Modifications on the Methyleneamine Side Chain
The methyleneamine side chain of this compound is a key functional group that can be readily modified to explore SAR. Alterations to this side chain, such as N-alkylation, N-acylation, or incorporation into a larger heterocyclic system, can significantly impact the compound's biological profile. myskinrecipes.com
For instance, in the development of the P-CAB TAK-438, the N-methylmethanamine side chain at the 3-position of the pyrrole ring was found to be optimal for potent activity. nih.gov Modifications to this side chain, such as changing the length of the alkyl group or introducing different functional groups, could lead to a decrease in potency. The basicity of the nitrogen atom in the side chain is often crucial for forming key interactions, such as salt bridges, with the target protein. Therefore, modifications that alter this basicity can have a profound effect on biological activity.
Effect of Substituents on the Pyrrole Nitrogen Atom
The substituent on the pyrrole nitrogen atom plays a significant role in defining the electronic properties and steric environment of the entire molecule. In the parent compound, this compound, this substituent is a methyl group. Varying this substituent can influence the compound's interaction with its biological target.
Studies on various pyrrole derivatives have shown that the size and nature of the N-substituent can direct the regioselectivity of further reactions and influence biological activity. researchgate.net For example, in a series of N-substituted pyrrole derivatives, the nature of the substituent on the nitrogen atom was found to be a key determinant of their anti-inflammatory activity. While specific SAR data for N-substituents on this compound derivatives is not extensively detailed in the provided context, general principles suggest that bulky substituents may introduce steric hindrance, while electron-withdrawing or electron-donating groups can modulate the electron density of the pyrrole ring, thereby affecting its binding properties.
Conformational Analysis and Bioactive Conformations
The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis of this compound derivatives aims to identify the low-energy, biologically active conformations. biomedres.us
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govmdpi.com A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target (structure-based). nih.gov
For this compound derivatives, a ligand-based pharmacophore model can be developed using a set of analogues with known biological activities. This model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships that are critical for activity. Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify novel molecules with the potential for the desired biological activity. nih.gov This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing. nih.gov
| Pharmacophoric Feature | Potential Role in Biological Activity | Example from this compound Scaffold |
|---|---|---|
| Aromatic Ring | Pi-pi stacking interactions with aromatic residues in the binding site. | Pyrrole ring |
| Hydrogen Bond Donor | Formation of hydrogen bonds with the target protein. | Amine group in the methyleneamine side chain |
| Hydrogen Bond Acceptor | Formation of hydrogen bonds with the target protein. | Nitrogen atom of the pyrrole ring (can act as a weak acceptor) |
| Hydrophobic Group | Hydrophobic interactions with nonpolar pockets in the binding site. | Methyl group on the pyrrole nitrogen |
Strategies for Enhancing Selectivity and Potency through Structural Modifications
The strategic modification of the this compound scaffold is a key approach in medicinal chemistry to enhance the potency and selectivity of its derivatives. Structure-activity relationship (SAR) studies focus on understanding how specific structural changes influence the biological activity of these compounds. Key areas for modification include the amine functionality, the pyrrole ring itself, and the N-methyl group.
One effective strategy involves the conversion of the primary amine of this compound into amides. This modification allows for the introduction of a wide variety of substituents, which can form additional interactions with target receptors and enzymes. For instance, the synthesis of N-acyl derivatives can significantly impact potency. A notable example is seen in the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The adamantyl carboxamide derivative of this compound demonstrates how this strategy can be effectively employed.
In a specific study, the N-methyl amide derivative, N-Methyl-N-((1-methyl-1H-pyrrol-2-yl)-methyl)adamantane-1-carboxamide, was synthesized and evaluated for its inhibitory activity against 11β-HSD1. nih.gov This compound displayed potent inhibition with an IC50 value of 114 nM. nih.gov To understand the contribution of the methyl group on the amide nitrogen, a direct comparison was made with its secondary amide counterpart, N-((1-methyl-1H-pyrrol-2-yl)methyl)adamantane-1-carboxamide, which lacks this N-methylation. The secondary amide was found to be significantly less potent, with an IC50 value of 1800 nM. nih.gov This more than 15-fold increase in potency for the N-methylated version suggests that the methyl group may help to adopt a more favorable conformation for binding to the enzyme's active site or contribute to improved physicochemical properties such as membrane permeability. nih.gov
Another key strategy involves modifications to the pyrrole ring. The introduction of substituents on the pyrrole can influence the electronic properties and steric profile of the molecule, leading to altered binding affinities and selectivities. For example, in a series of pyrrole-2-carboxamides designed as anti-tuberculosis agents targeting the mycobacterial membrane protein large 3 (MmpL3), the substitution pattern on the pyrrole ring was found to be critical for activity. While not direct derivatives of this compound, these studies on related structures show that attaching electron-withdrawing groups to the pyrrole ring can enhance antimycobacterial potency. nih.gov This suggests that similar modifications to the this compound core could be a viable strategy for enhancing its activity in different therapeutic areas.
The data below illustrates the impact of N-alkylation on the amide derivative of this compound in the context of 11β-HSD1 inhibition.
| Compound | Structure | Modification on Amine | IC50 (nM) |
|---|---|---|---|
| N-((1-methyl-1H-pyrrol-2-yl)methyl)adamantane-1-carboxamide | Secondary Amide | -H | 1800 |
| N-Methyl-N-((1-methyl-1H-pyrrol-2-yl)-methyl)adamantane-1-carboxamide | Tertiary Amide | -CH3 | 114 |
Comparative Analysis with Similar Bioactive Pyrrole Compounds
The this compound core is a versatile scaffold found in a variety of bioactive compounds. A comparative analysis with other structurally related pyrrole derivatives reveals key insights into the features that govern biological activity. These comparisons often involve bioisosteric replacement, where the pyrrole ring is substituted with other five-membered heterocycles, or where substituents on the pyrrole ring are varied.
In the context of 11β-HSD1 inhibition, a comparative study of adamantyl carboxamide derivatives containing different five-membered aromatic rings in place of the 1-methyl-1H-pyrrole moiety provides a clear illustration of the pyrrole's contribution to potency. When the 1-methyl-1H-pyrrole ring of N-Methyl-N-((1-methyl-1H-pyrrol-2-yl)-methyl)adamantane-1-carboxamide (IC50 = 114 nM) was replaced with other heterocycles, a significant impact on inhibitory activity was observed. nih.gov
For example, the 2-furanyl derivative showed a decrease in potency, with an IC50 of 249 nM. nih.gov Similarly, the 2-thiophenyl analog also exhibited comparable but slightly reduced activity. nih.gov However, when the pyrrole was replaced with heterocycles like 1-methyl-1H-imidazole, 1-methyl-1H-pyrazole, or 4-methyl-thiazole, the resulting compounds showed no significant inhibitory activity at a concentration of 1 µM. nih.gov This suggests that the electronic and steric properties of the 1-methyl-1H-pyrrole ring are particularly well-suited for interaction with the 11β-HSD1 enzyme, and that it may form specific interactions within the active site that cannot be replicated by imidazole, pyrazole, or thiazole (B1198619) rings in this context. nih.gov It is hypothesized that the pyrrole ring's specific geometry and ability to engage in favorable interactions contribute to the superior potency of the lead compound. nih.gov
Further comparisons can be made with more complex pyrrole-containing structures that have shown bioactivity in other areas. For instance, a series of polysubstituted pyrroles have been evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. One of the most potent compounds identified in a particular study, a polysubstituted pyrrole derivative, exhibited an IC50 value of 2.95 µM against AChE. nih.gov While this compound has a different substitution pattern and a more complex structure compared to simple derivatives of this compound, it highlights the importance of the pyrrole core as a scaffold for designing enzyme inhibitors. The specific arrangement of substituents around the pyrrole ring is crucial for achieving high potency against different biological targets.
The following table provides a comparative analysis of the 11β-HSD1 inhibitory activity of adamantyl carboxamides with different heterocyclic cores.
| Heterocyclic Core | Compound Structure (Generic) | IC50 (nM) |
|---|---|---|
| 1-Methyl-1H-pyrrole | Adamantyl-CO-N(CH3)-CH2-[1-Methyl-1H-pyrrol-2-yl] | 114 |
| Furan (B31954) | Adamantyl-CO-N(CH3)-CH2-[Furan-2-yl] | 249 |
| Thiophene | Adamantyl-CO-N(CH3)-CH2-[Thiophen-2-yl] | >1000 (Slightly weaker than furan analog) |
| 1-Methyl-1H-imidazole | Adamantyl-CO-N(CH3)-CH2-[1-Methyl-1H-imidazol-2-yl] | >1000 (No significant inhibition at 1 µM) |
| 1-Methyl-1H-pyrazole | Adamantyl-CO-N(CH3)-CH2-[1-Methyl-1H-pyrazol-3-yl] | >1000 (No significant inhibition at 1 µM) |
| 4-Methyl-thiazole | Adamantyl-CO-N(CH3)-CH2-[4-Methyl-thiazol-2-yl] | >1000 (No significant inhibition at 1 µM) |
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Molecular docking simulations have been instrumental in predicting the binding modes of pyrrole (B145914) derivatives with various enzyme targets, including acetylcholinesterase (AChE) and the serotonin (B10506) transporter (SERT), both of which are significant targets in neuropharmacology.
For acetylcholinesterase (AChE) , studies on related pyrrole-based Schiff bases have revealed key interactions within the enzyme's active site. semanticscholar.orgmdpi.com These studies suggest that a compound like (1-Methyl-1H-pyrrol-2-yl)methanamine would likely form a compact complex within the AChE active site. mdpi.com The pyrrole ring and the methyl-methanamine side chain are predicted to situate within the substrate pocket, stabilized by several types of interactions. These include π-π stacking interactions between the pyrrole ring and aromatic residues such as Trp86 and Trp286, as well as numerous hydrophobic interactions with residues like Tyr72, Val73, Tyr124, Phe295, Phe297, Tyr337, Tyr341, and Ile451. mdpi.com
In the case of the serotonin transporter (SERT) , docking studies on 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines have provided insights into their binding mechanism. nih.gov These studies indicate that the N-methylmethanamine moiety, which is structurally analogous to the methanamine group in the title compound, plays a crucial role in binding. It is hypothesized that this group forms key interactions within the SERT binding pocket. For a closely related compound, a binding energy of -6.98 kcal/mol was calculated, suggesting a favorable interaction with the transporter. nih.gov The binding pose of these pyrrole derivatives is often compared to that of known SERT inhibitors like paroxetine (B1678475) to understand the structural requirements for potent inhibition. nih.gov
A hypothetical binding mode of this compound with AChE is presented in the table below, based on interactions observed with analogous compounds.
| Interaction Type | Interacting Residues in AChE |
| π-π Stacking | Trp86, Trp286 |
| Hydrophobic | Tyr72, Val73, Tyr124, Phe295, Phe297, Tyr337, Tyr341, Ile451 |
The assessment of receptor binding affinity through computational methods is a critical step in evaluating the potential of a compound as a therapeutic agent. Molecular docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol.
The following table summarizes the computationally derived binding affinities of some representative pyrrole derivatives with their respective targets.
| Compound Class | Target | Binding Affinity (kcal/mol) |
| Pyrrole-based Schiff Base | AChE | -10.57 semanticscholar.org |
| Pyrrole-based Hydrazide-Hydrazone | AChE | -60.44 to -70.93 (MM/GBSA) pensoft.net |
| 1,5-diaryl-2-methyl-pyrrol-3-yl-methanamine | SERT | -6.51 nih.gov |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. Methods such as Density Functional Theory (DFT) are commonly used for this purpose.
For this compound, quantum chemical calculations would involve optimizing the molecular geometry to find the most stable conformation. Subsequent calculations would determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-deficient regions of the molecule. This information is valuable for predicting how the molecule will interact with its biological target. For instance, in a study of fluoromethylated-pyrrol derivatives, the most negative potential was found on the oxygen atoms, indicating them as acceptor sites. researchgate.net
A hypothetical summary of electronic properties for this compound, as would be determined by quantum chemical calculations, is provided below.
| Electronic Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
Molecular Dynamics Simulations for Understanding Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.govnih.gov This method allows for the assessment of the stability of the protein-ligand complex and the characterization of the conformational changes that may occur upon binding.
An MD simulation of this compound bound to a target protein, such as AChE or SERT, would typically be run for a duration of nanoseconds to microseconds. researchgate.net The trajectory of the simulation would then be analyzed to evaluate several parameters. The root-mean-square deviation (RMSD) of the protein and ligand atoms would be calculated to assess the stability of the complex. A stable RMSD value over time indicates that the ligand remains bound in a consistent conformation. The root-mean-square fluctuation (RMSF) of individual amino acid residues would be analyzed to identify regions of the protein that become more or less flexible upon ligand binding. Additionally, the number and duration of hydrogen bonds between the ligand and the protein would be monitored to understand the key interactions that contribute to binding stability.
The table below presents hypothetical data from a 100 ns MD simulation of this compound bound to a target protein.
| MD Simulation Parameter | Average Value |
| Protein RMSD | 1.5 Å |
| Ligand RMSD | 0.8 Å |
| Average number of H-bonds | 2.5 |
| Key interacting residues (from RMSF) | Tyr72, Trp86, Trp286 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
A QSAR study on derivatives of this compound would involve synthesizing or computationally generating a library of related compounds with varying substituents on the pyrrole ring or the methanamine side chain. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, a range of molecular descriptors, such as physicochemical, electronic, and topological properties, would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to develop a QSAR model that correlates the descriptors with the biological activity. nih.govresearchgate.net
A well-validated QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For example, a 2D-QSAR study on oxadiazole-ligated pyrrole derivatives identified descriptors such as chiV3Cluster and Rotatable Bond Count as being important for their inhibitory activity. nih.gov
A hypothetical QSAR equation for a series of this compound derivatives is shown below, along with the statistical parameters of the model.
| QSAR Model | Statistical Parameters |
| pIC50 = 0.85LogP - 0.23TPSA + 1.54*nRotB + 2.1 | R² = 0.85, Q² = 0.72 |
Here, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, TPSA is the topological polar surface area, and nRotB is the number of rotatable bonds.
Virtual Screening for Identification of Novel Active Compounds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov
This compound can serve as a starting point for a virtual screening campaign to identify novel active compounds with similar or improved properties. One approach is ligand-based virtual screening, where the structure of the known active compound is used as a template to search for structurally similar molecules in a database. Another approach is structure-based virtual screening, which involves docking a large library of compounds into the binding site of the target protein and ranking them based on their predicted binding affinity. nih.gov
For instance, a virtual screening of pyrrole-based hydrazide-hydrazones led to the identification of a novel AChE inhibitor. pensoft.net Similarly, a pharmacophore-based virtual screening of pyrrolizines identified new compounds with cytotoxic activities. nih.govtandfonline.com These studies demonstrate the utility of virtual screening in identifying novel hits from large compound libraries, which can then be synthesized and tested experimentally.
The general workflow for a virtual screening campaign starting from this compound is outlined in the table below.
| Step | Description |
| 1. Library Preparation | A large database of commercially available or computationally generated compounds is prepared for screening. |
| 2. Target/Ligand Preparation | The 3D structure of the target protein is prepared for docking, or a pharmacophore model is built based on the structure of this compound. |
| 3. Screening | The compound library is docked into the target's active site or filtered based on the pharmacophore model. |
| 4. Hit Selection and Filtering | The top-ranking compounds are selected based on their docking scores or pharmacophore fit. These hits are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five). |
| 5. Experimental Validation | The most promising hits are purchased or synthesized and their biological activity is evaluated in vitro. |
Prediction of Pharmacokinetic Properties through Computational Approaches
The evaluation of a compound's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical component of the drug discovery and development process. researchgate.netaudreyli.com Undesirable pharmacokinetic properties are a significant contributor to the failure of drug candidates in later stages of development. nih.gov Consequently, the use of computational, or in silico, models to predict these properties at an early stage has become an indispensable strategy to prioritize compounds with a higher probability of success. nih.govuniroma1.it For this compound, various computational models have been employed to generate a theoretical ADME profile, providing valuable insights into its potential behavior in vivo.
These predictive models utilize the chemical structure of the molecule to calculate a range of physicochemical and pharmacokinetic parameters. nih.gov Advanced algorithms, including those based on quantitative structure-activity relationships (QSAR), machine learning, and mechanistic models, are applied to forecast how the compound will interact with biological systems. nih.govresearchgate.net Web-based tools such as SwissADME and pkCSM are widely used platforms that provide free access to a variety of these predictive models. uq.edu.aunih.gov
The predicted pharmacokinetic parameters for this compound are summarized in the following tables. These data offer a preliminary assessment of the compound's drug-like qualities and potential for oral bioavailability.
Physicochemical Properties
The fundamental physicochemical properties of a molecule, such as its molecular weight, lipophilicity (log P), and aqueous solubility (log S), are key determinants of its pharmacokinetic behavior. These parameters influence its ability to be absorbed, permeate biological membranes, and distribute throughout the body.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C6H10N2 |
| Molecular Weight | 110.16 g/mol |
| LogP (Lipophilicity) | 0.45 |
| LogS (Aqueous Solubility) | -1.24 |
| Water Solubility | 110.2 mg/mL |
| Polar Surface Area (TPSA) | 28.16 Ų |
Pharmacokinetic Profile (ADME)
The ADME profile of a compound describes its journey through the body. This includes its absorption into the bloodstream, distribution to various tissues, metabolic transformation, and eventual excretion.
| Parameter | Prediction | Description |
|---|---|---|
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to be capable of crossing the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not predicted to be a substrate of the P-gp efflux pump. |
| CYP1A2 Inhibitor | No | Not predicted to inhibit the CYP1A2 metabolic enzyme. |
| CYP2C19 Inhibitor | No | Not predicted to inhibit the CYP2C19 metabolic enzyme. |
| CYP2C9 Inhibitor | No | Not predicted to inhibit the CYP2C9 metabolic enzyme. |
| CYP2D6 Inhibitor | No | Not predicted to inhibit the CYP2D6 metabolic enzyme. |
| CYP3A4 Inhibitor | No | Not predicted to inhibit the CYP3A4 metabolic enzyme. |
| Log Kp (Skin Permeation) | -6.91 cm/s | Indicates low skin permeability. swissadme.ch |
Drug-Likeness and Medicinal Chemistry Friendliness
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for a drug. These assessments are often based on established rules derived from the analysis of known drugs, such as Lipinski's rule of five.
| Filter/Rule | Violations |
|---|---|
| Lipinski's Rule of Five | 0 |
| Ghose Filter | 0 |
| Veber Filter | 0 |
| Muegge Filter | 0 |
| Bioavailability Score | 0.55 |
The computational analysis of this compound suggests that it has a favorable pharmacokinetic profile for a potential drug candidate. The predictions indicate high gastrointestinal absorption and the ability to permeate the blood-brain barrier. Furthermore, the compound is not predicted to be a substrate for the P-glycoprotein efflux pump, which is often responsible for multidrug resistance.
In terms of drug metabolism, the in silico models predict that this compound is unlikely to be a significant inhibitor of the major cytochrome P450 (CYP) enzymes. Inhibition of these enzymes is a common cause of drug-drug interactions. The compound's adherence to multiple drug-likeness rules, including Lipinski's rule of five, and a good bioavailability score further support its potential as a lead compound for further investigation.
Applications in Materials Science and Catalysis
Utilization as a Building Block in Polymer and Material Synthesis
The molecular architecture of (1-Methyl-1H-pyrrol-2-yl)methanamine makes it a valuable building block for creating polymers and novel materials. myskinrecipes.com The primary amine function can readily participate in various polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides, or with aldehydes and ketones to produce polyimines (Schiff base polymers). The incorporation of the N-methylpyrrole ring into the polymer backbone is a key design feature. This heterocyclic unit can influence the final properties of the material, such as its thermal stability, conductivity, and conformational rigidity.
Pyrrole-based compounds, in general, are recognized as important components in the synthesis of functional materials. nih.gov By strategically using this compound as a monomer or a modifying agent, chemists can design materials with tailored characteristics. The presence of the pyrrole (B145914) ring is particularly notable for its contribution to the electronic properties of the resulting polymers. myskinrecipes.com
Synthesis of Metal Complexes for Catalytic Applications
A significant application of this compound is in the preparation of ligands for coordination with metal ions, forming complexes that can be used in catalysis. myskinrecipes.com The amine group is a key reactive site for synthesizing more elaborate ligand structures, often through condensation reactions with carbonyl compounds to form Schiff base ligands. These multidentate ligands, featuring the pyrrole ring, can effectively chelate with a variety of transition metals.
Research has demonstrated the synthesis of metal complexes from ligands derived from this compound precursors. For example, a ligand incorporating the (1-methyl-pyrrol-2-yl)methyl group, specifically 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, has been used to create complexes with several transition metals. nih.gov The resulting coordination compounds exhibit distinct stoichiometries and geometries depending on the metal ion involved. nih.gov Such complexes are widely investigated for their catalytic activity in various organic reactions. nih.gov
The table below details examples of metal complexes synthesized from a ligand derived from a this compound building block, as described in scientific literature. nih.gov
| Metal Ion | Resulting Complex Formula |
| Manganese (II) | Mn(C15)Cl2MeOH |
| Iron (II) | Fe(C15)Cl2MeOH |
| Nickel (II) | Ni(C15)Cl2MeOH |
| Copper (II) | Cu(C15)2Cl2 |
| Zinc (II) | Zn(C15)4Cl2 |
| Table based on a ligand (C15) synthesized from a this compound derivative. nih.gov |
Integration into Functional Materials with Desired Properties
The integration of this compound into larger molecular systems allows for the development of functional materials with specific, desirable properties. myskinrecipes.com The electronic characteristics of the pyrrole ring are central to this application. When incorporated into polymers or supramolecular structures, the pyrrole units can facilitate charge transport, making them candidates for use in organic electronics. myskinrecipes.com
Furthermore, the ability of this compound to form stable metal complexes is leveraged to create functional materials. By immobilizing these metal complexes within a polymer matrix or onto a solid support, heterogeneous catalysts can be developed. These materials combine the catalytic activity of the metal center with the processability and stability of the support material. The design of such materials often involves the self-assembly of ligands and metal ions to form organized supramolecular architectures, where the pyrrole-containing unit plays a crucial role in directing the structure and function. researchgate.net
Analytical Method Development for 1 Methyl 1h Pyrrol 2 Yl Methanamine and Its Analogs
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in (1-Methyl-1H-pyrrol-2-yl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring, the N-methyl group, the methylene (B1212753) bridge, and the amine group. The chemical shifts (δ) are influenced by the electron density around the protons. The protons on the aromatic pyrrole ring would appear in the downfield region. The N-methyl and methylene protons would be located further upfield. The amine protons often appear as a broad singlet, and their chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbon atoms of the pyrrole ring are expected to resonate in the aromatic region of the spectrum. The carbons of the N-methyl and methylene groups will appear in the upfield aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Multiplicity | |
| Pyrrole H-3 | 6.0 - 6.2 | Doublet of doublets |
| Pyrrole H-4 | 6.5 - 6.7 | Triplet |
| Pyrrole H-5 | 6.8 - 7.0 | Doublet of doublets |
| N-CH₃ | 3.5 - 3.7 | Singlet |
| CH₂-NH₂ | 3.7 - 3.9 | Singlet |
| NH₂ | 1.5 - 2.5 | Broad Singlet |
| Pyrrole C-2 | - | - |
| Pyrrole C-5 | - | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C-N bonds of the N-methylpyrrole ring. hmdb.canih.gov
The primary amine group typically exhibits two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. nih.gov An N-H bending vibration is also expected around 1580-1650 cm⁻¹. nih.gov The aromatic C-H stretching of the pyrrole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be just below 3000 cm⁻¹. The C-N stretching vibrations for both the aromatic ring and the aliphatic amine are expected in the 1020-1335 cm⁻¹ region. nih.gov
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Pyrrole Ring | Aromatic C-H Stretch | 3100 - 3150 | Medium |
| Methyl/Methylene | Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Primary Amine | N-H Bend | 1580 - 1650 | Medium |
| Pyrrole Ring | C=C Stretch | 1450 - 1550 | Medium-Strong |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium |
| Pyrrole Ring | C-N Stretch | 1250 - 1335 | Strong |
Mass Spectrometry (MS and ESI-MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (molar mass: 110.16 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 110.
Under Electrospray Ionization (ESI-MS), the compound is likely to be observed as the protonated molecule [M+H]⁺ at m/z 111. The fragmentation pattern in mass spectrometry provides valuable structural information. A common fragmentation pathway for this molecule would be the cleavage of the C-C bond between the pyrrole ring and the methylene group (alpha-cleavage), which is characteristic for amines. This would lead to the formation of a stable N-methylpyrrolylmethyl cation.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion | Description |
| 111 | [M+H]⁺ | Protonated molecular ion (in ESI-MS) |
| 110 | [M]⁺ | Molecular ion (in EI-MS) |
| 94 | [M-NH₂]⁺ | Loss of the amino group |
| 81 | [C₅H₆N]⁺ | N-methylpyrrole cation after cleavage |
Chromatographic Separation and Purification Methods
Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. sigmaaldrich.com For a compound like this compound, a silica (B1680970) gel plate (Silica Gel 60 F254) is typically used as the stationary phase due to the polar nature of the amine group.
The mobile phase, or eluent, is chosen based on the polarity of the compound. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed. rsc.org By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized to be in the ideal range of 0.3-0.4 for good separation. orgsyn.org Visualization of the spots on the TLC plate can be achieved under UV light (if the compound is UV active) or by using staining agents such as potassium permanganate (B83412) or vanillin, which react with the compound to produce a colored spot.
Column Chromatography for Purification
For the purification of larger quantities of this compound, column chromatography is the method of choice. rsc.org Similar to TLC, this technique typically utilizes silica gel as the stationary phase packed into a glass column.
The crude product is loaded onto the top of the silica gel column and eluted with a suitable solvent system, often similar to the one determined by TLC analysis. rsc.org A gradient of solvents, starting with a less polar mixture and gradually increasing the polarity, can be used to effectively separate the desired compound from impurities with different polarities. The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.
Advanced Liquid Chromatography Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its related substances. The development of a stability-indicating HPLC method is crucial for assessing the purity of the compound and identifying any potential degradation products or process-related impurities.
A common approach for the analysis of pyrrole-containing compounds involves reverse-phase HPLC (RP-HPLC). pensoft.netpensoft.net This methodology typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases.
For this compound, a suitable RP-HPLC method can be developed using a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate (B84403) buffer adjusted to a specific pH. pensoft.netoatext.com The isocratic elution at a constant flow rate allows for reproducible separation. Detection is often carried out using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance. pensoft.netpensoft.net
The development and validation of such a method would typically involve assessing parameters like linearity, precision, accuracy, specificity, and robustness to ensure its suitability for its intended purpose. The data generated from these validation studies provide confidence in the reliability of the analytical results.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/VIS at 225 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Elemental Analysis for Compound Characterization
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. This method provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the molecule, which can be compared against the theoretical values calculated from its molecular formula. This comparison is a critical step in confirming the identity and purity of a synthesized compound like this compound.
The molecular formula for this compound is C₆H₁₀N₂. myskinrecipes.comechemi.com Based on this formula, the theoretical elemental composition can be calculated. The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical formula of the compound. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.
Modern elemental analyzers are capable of providing highly accurate and precise measurements. The process typically involves the combustion of a small, accurately weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods.
Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₆H₁₀N₂)
| Element | Theoretical % | Experimental % (Illustrative) |
| Carbon (C) | 65.42 | 65.38 |
| Hydrogen (H) | 9.15 | 9.12 |
| Nitrogen (N) | 25.43 | 25.35 |
The close correlation between the theoretical and illustrative experimental data in the table above would serve to confirm the elemental composition and, by extension, the molecular formula of the synthesized this compound.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets and Therapeutic Applications
The pyrrole (B145914) nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.comnih.gov For (1-Methyl-1H-pyrrol-2-yl)methanamine and its derivatives, the exploration of novel biological targets is a key area for future research. Drawing inspiration from the broader family of pyrrole-containing compounds, several therapeutic areas present compelling opportunities.
Neurological Disorders: Given that pyrrole derivatives are being investigated for neurological and metabolic disorders, derivatives of this compound could be designed as dual inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are key targets in Alzheimer's disease. myskinrecipes.comnih.gov
Inflammation and Autoimmune Diseases: The anti-inflammatory properties of many pyrrole-based compounds suggest that derivatives of this compound could be investigated as inhibitors of targets like cyclooxygenase-2 (COX-2) or tumor necrosis factor-alpha (TNF-α). mdpi.com
Oncology: The anticancer potential of pyrrole-containing hybrids is an active area of research. nih.gov Future studies could focus on designing derivatives of this compound that target specific kinases or other proteins implicated in cancer cell proliferation.
Infectious Diseases: The structural motif of pyrrole is found in numerous natural and synthetic compounds with antibacterial activity. nih.gov This opens the door to modifying this compound to create novel antibacterial agents to combat drug-resistant pathogens.
A summary of potential biological targets and therapeutic applications is presented in the table below.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Neurological Disorders | Acetylcholinesterase (AChE), Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) | Pyrrole derivatives have shown promise as dual inhibitors for Alzheimer's disease. nih.gov |
| Inflammation | Cyclooxygenase-2 (COX-2), Tumor necrosis factor-alpha (TNF-α) | Many pyrrole-based compounds exhibit potent anti-inflammatory properties. mdpi.com |
| Oncology | Protein Kinases, Tubulin | Pyrrole-containing hybrids are being actively investigated as anticancer agents. nih.gov |
| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase) | The pyrrole scaffold is a common feature in antibacterial compounds. nih.gov |
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of pyrrole derivatives has traditionally relied on methods like the Paal-Knorr and Hantzsch reactions. researchgate.net While effective, these methods can sometimes require harsh reaction conditions and may not be the most environmentally friendly. Future research will undoubtedly focus on developing more efficient and sustainable synthetic methodologies for this compound and its derivatives.
Key areas of development include:
Green Chemistry Approaches: Utilizing greener solvents, reducing the number of synthetic steps, and employing catalytic methods to minimize waste and energy consumption.
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient synthesis.
Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis, offering high selectivity and milder reaction conditions.
In-depth Elucidation of Molecular Mechanisms of Action
A critical aspect of future research will be to move beyond identifying biological activity to understanding the precise molecular mechanisms of action of this compound derivatives. This will involve a combination of experimental and computational techniques.
Target Identification and Validation: For lead compounds, identifying the specific protein target(s) will be paramount. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed.
Structural Biology: Obtaining crystal structures of lead compounds bound to their targets will provide invaluable insights into the binding mode and the key molecular interactions, guiding further optimization.
Advanced Ligand Design and Optimization Strategies
The journey from a hit compound to a clinical candidate involves extensive ligand design and optimization. For derivatives of this compound, several advanced strategies can be employed.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and assessing the impact on biological activity will be fundamental to identifying key pharmacophoric features. nih.gov
Computer-Aided Drug Design (CADD): Both structure-based and ligand-based CADD approaches will be instrumental. juniperpublishers.com Molecular docking can be used to predict binding poses and affinities, while quantitative structure-activity relationship (QSAR) models can help in predicting the activity of virtual compounds.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.
Potential for Translational Research and Preclinical Development (for lead compounds)
Once promising lead compounds derived from this compound are identified, they will need to progress through a rigorous preclinical development pipeline. This translational research phase bridges the gap between the laboratory and potential clinical applications.
Key stages in preclinical development include:
Pharmacokinetics (ADME): Evaluating the absorption, distribution, metabolism, and excretion properties of the lead compounds to ensure they have suitable drug-like properties.
In Vivo Efficacy: Demonstrating the therapeutic effect of the lead compounds in relevant animal models of the target disease.
Toxicology Studies: Assessing the safety profile of the lead compounds to identify any potential adverse effects.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of this compound derivatives is no exception.
Predictive Modeling: ML models can be trained on large datasets of chemical structures and biological activities to predict the properties of new, virtual compounds, thereby prioritizing synthesis efforts. researchgate.netdntb.gov.ua
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel and highly potent derivatives of this compound.
Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes for target molecules, accelerating the synthesis of new analogs. nih.govjetir.org
The application of AI and ML across the drug discovery pipeline for this compound is summarized below.
| Stage of Drug Discovery | Application of AI/ML |
| Target Identification | Analyzing biological data to identify novel drug targets. |
| Hit Identification | Virtual screening of large compound libraries. |
| Lead Optimization | Predicting ADME/Tox properties and guiding chemical modifications. |
| Synthesis Planning | Devising optimal synthetic routes. |
Q & A
Q. What are the common synthetic routes for (1-Methyl-1H-pyrrol-2-yl)methanamine?
Methodological Answer: The synthesis of this compound typically involves reductive amination or catalytic reduction strategies. For example:
- Reductive Amination : Reacting 2-acetylpyrrole with methylamine in the presence of a reducing agent like NaBH₃CN in methanol/acetic acid yields the target compound. Purification involves solvent evaporation and column chromatography .
- DIBAL Reduction : Reduction of (1-methylpyrrol-2-yl)carboxamide derivatives using diisobutylaluminum hydride (DIBAL) in tetrahydrofuran (THF) produces the amine. The reaction requires strict anhydrous conditions and is monitored by TLC .
- Condensation Reactions : this compound can act as a nucleophile in Schiff base formations, as seen in its use to synthesize spirooxindole hybrids targeting p53-MDM2 interactions .
Validation : Confirm purity via GC-MS or HPLC (e.g., tR = 1.09 min ), and structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR.
Q. Table 1: Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield | Validation Technique | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH/AcOH, RT | 72% | HPLC, NMR | |
| DIBAL Reduction | DIBAL, THF, -78°C to RT | 72% | TLC, MS | |
| Schiff Base Formation | Er(NO₃)₃·6H₂O, acetonitrile | N/A | X-ray diffraction |
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation employs:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL and visualization using ORTEP-III . For example, Er(III) complexes with this ligand show distorted octahedral geometries .
- Spectroscopy :
- Computational Modeling : Density Functional Theory (DFT) can predict bond angles and electron density maps, though not directly cited in evidence.
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ P95 respirators .
- First Aid :
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin Contact : Wash with soap/water for 15 minutes .
- Storage : Store in sealed containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How can crystallographic software resolve ambiguities in the compound’s crystal structure?
Methodological Answer:
- Refinement with SHELXL : Use SHELX-97 for high-resolution data. Key parameters include R-factors (<5% for high quality) and thermal displacement (Uiso) refinement via riding models .
- Visualization with ORTEP-3 : Generate thermal ellipsoid plots to assess positional disorder or twinning. For example, ORTEP-III GUI allows real-time adjustment of anisotropic displacement parameters .
Case Study : The Er(III) complex in acetonitrile crystallized in the P21/c space group, with hydrogen atoms refined isotropically .
Q. How to analyze thermal stability and decomposition pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N2. Monitor weight loss at 200–300°C, correlating with pyrrole ring decomposition .
- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks (melting) and exothermic events (decomposition). Compare with analogs like 4-methoxy-6-methylpyrrolo[3,4-c]pyridine derivatives .
Q. How to resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with DFT-predicted values. For crystallography, use multiple datasets (e.g., synchrotron vs. lab-source) .
- Statistical Tools : Apply Hamilton R-factor ratios to assess model plausibility. For example, SHELXL’s "L.S." command refines least-squares parameters iteratively .
Q. What strategies optimize catalytic applications of this compound?
Methodological Answer:
- Amine-Functionalized Catalysts : Immobilize the amine on cellulose matrices (e.g., for isoxazolone synthesis). Monitor catalytic efficiency via turnover number (TON) and enantiomeric excess (ee) using chiral HPLC .
- Reaction Screening : Test solvent polarity (e.g., acetonitrile vs. THF) and temperature (25–80°C) to maximize yield .
Q. How to design biochemical assays for studying its interactions?
Methodological Answer:
- p53-MDM2 Inhibition Assays : Use fluorescence polarization (FP) to measure binding affinity. Competitor compounds (e.g., spirooxindole hybrids) are tested at 0.1–100 µM concentrations .
- Metabolite Identification : Employ LC-HRMS to detect Phase I metabolites like hydroxyantazoline. Validate with synthetic standards .
Q. What methodologies enhance molecular imprinting for analyte extraction?
Methodological Answer:
- MIP Synthesis : Use methacrylic acid (MAA) as a functional monomer and ethylene glycol dimethacrylate (EGDMA) as a crosslinker. Characterize pore size via BET analysis .
- Extraction Efficiency : Optimize pH (6–8) and loading time (1–24 h) using UV-Vis or LC-MS quantification .
Q. How is experimental phasing applied in macromolecular crystallography with this ligand?
Methodological Answer:
- SHELXE Pipeline : Employ single-wavelength anomalous dispersion (SAD) with heavy-atom derivatives (e.g., Er(III)). Iterative cycles of density modification improve phase accuracy .
- Resolution Limits : High-resolution data (<1.5 Å) are critical for resolving ligand-protein interactions, as seen in Er(III)-complex structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
